2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione
Description
Properties
IUPAC Name |
2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S2/c23-28(24)15-2-1-11-22(28)17-4-6-19(7-5-17)29(25,26)21-10-3-9-20(12-13-21)18-8-14-27-16-18/h4-7,18H,1-3,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLOGZDQLUZCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the diazepane and oxolane rings separately, followed by their coupling with a sulfonyl chloride derivative. The final step involves the formation of the thiazinane ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,2-Thiazinane-1,1-dioxide Derivatives
Several analogues share the 1,2-thiazinane-1,1-dioxide core but differ in substituents and synthetic routes:
Key Observations :
Heterocyclic Sulfonamides
Compounds with hybrid heterocycles and sulfonamide linkages provide additional context:
- 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) : Synthesized via Suzuki coupling, this derivative features an aryl group at position 5 and a ketone at position 3. The absence of a diazepane or oxolane substituent simplifies its structure but limits conformational diversity compared to the target compound .
- Spirocyclic Thiazinanes (e.g., 4a-e): These spiro compounds, such as 4-phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione, demonstrate the versatility of thiazinane cores in forming complex architectures but lack the sulfonamide functionality critical to the target compound’s structure .
Pharmacological and Physicochemical Comparisons
While pharmacological data for the target compound are absent, insights can be inferred from analogues:
- Enzyme Inhibition : Thiazinane sulfonamides like 35 and 40 are often evaluated as inhibitors of proteases or kinases due to their sulfone and heterocyclic motifs. The diazepane-oxolane group in the target compound may enhance selectivity for specific enzyme pockets .
- Bioavailability: The oxolane ring may improve metabolic stability compared to derivatives with labile substituents (e.g., bromophenoxy groups in 35), as seen in other tetrahydrofuran-containing drugs .
- Synthetic Challenges : The multi-step synthesis required for the target compound (e.g., diazepane functionalization, sulfonylation) contrasts with simpler derivatives like 276b , which are accessible in fewer steps .
Biological Activity
The compound 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1λ6,2-thiazinane-1,1-dione , identified by its CAS number 2320474-26-6 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 383.5 g/mol . The structure features a thiazinane ring, a sulfonamide moiety, and a diazepane derivative, which are significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O5S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2320474-26-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to neurodegenerative diseases.
Pharmacological Effects
- Neuroprotective Effects : Initial research indicates that the compound may exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.
- Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory effects, which could be leveraged in treating inflammatory disorders.
- Anticancer Potential : Some derivatives of similar structures have shown promise as CXCR4 antagonists, suggesting potential applications in cancer therapy.
Case Study 1: Neuroprotective Activity
A study evaluated the compound's ability to inhibit AChE and BuChE. Results showed that it had a moderate inhibitory effect on these enzymes, with IC50 values comparable to known AChE inhibitors such as donepezil. The selectivity towards BuChE was particularly notable, indicating its potential as a therapeutic agent for cognitive impairments associated with Alzheimer's disease.
Case Study 2: Anti-inflammatory Properties
Research demonstrated that compounds with similar structural features exhibited significant anti-inflammatory activity in vitro. The thiazinane ring may contribute to this activity by modulating inflammatory cytokine production.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds related to this structure. Notably:
- In vitro Studies : Various derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE. Compounds showed varying degrees of potency, with some achieving IC50 values below 10 µM.
- In silico ADME Predictions : Computational studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, indicating their potential for oral bioavailability.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
